molecular formula C17H17N3O3S B11016338 2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11016338
M. Wt: 343.4 g/mol
InChI Key: JHPODJUQPMNNSI-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyethyl group, a thiazole ring, and an isoquinoline carboxamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the methoxyethyl group and the thiazole ring. Key steps in the synthesis may include:

    Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation or Bischler-Napieralski cyclization.

    Introduction of the Methoxyethyl Group: This step often involves alkylation reactions using methoxyethyl halides under basic conditions.

    Thiazole Ring Formation: The thiazole ring can be introduced via cyclization reactions involving thioamides and α-haloketones.

Industrial Production Methods

Industrial production of this compound may leverage continuous-flow synthesis techniques to enhance efficiency and scalability. Continuous-flow methods offer advantages such as improved reaction control, higher yields, and reduced waste. These methods are particularly useful for complex multi-step syntheses, allowing for the integration of various reaction steps into a single continuous process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2-methoxyethyl)-N-(4-methyl-1,3-thiazol-2-yl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-11-10-24-17(18-11)19-15(21)14-9-20(7-8-23-2)16(22)13-6-4-3-5-12(13)14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19,21)

InChI Key

JHPODJUQPMNNSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC

Origin of Product

United States

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